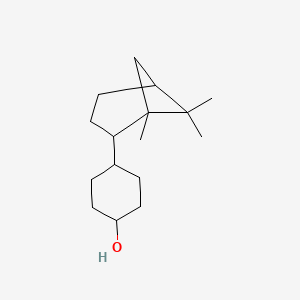
Bornylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bornylcyclohexanol, also known as (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol, is an organic compound with the molecular formula C16H28O. It is a secondary alcohol derived from cyclohexane and is characterized by its unique bicyclic structure. This compound is often used in the fragrance industry due to its pleasant aroma, which is reminiscent of sandalwood.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bornylcyclohexanol can be synthesized through several methods. One common approach involves the reaction of camphene with guaiacol, followed by reduction. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of camphene in the presence of a suitable solvent. The process involves high pressure and temperature to facilitate the reaction and achieve optimal conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions: Bornylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bornylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its sandalwood-like aroma, making it a valuable ingredient in perfumes and cosmetics.
Wirkmechanismus
The mechanism of action of bornylcyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, in biological systems, it may interact with enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Isobornyl cyclohexanol: Used primarily as a fragrance due to its sandalwood-like aroma.
α-Santalol: A major component of sandalwood oil, known for its pleasant fragrance and potential therapeutic properties.
β-Santalol: Another component of sandalwood oil with similar properties to α-santalol.
Bornylcyclohexanol stands out due to its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
68877-29-2 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)12-7-10-15(14,3)13(11-12)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
InChI-Schlüssel |
ZCYKVYLQRHEGPH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C1(C2)C)C3CCC(CC3)O)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)C3(CCCCC3)O)C)C |
Key on ui other cas no. |
68877-29-2 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















